(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt (cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt
Brand Name: Vulcanchem
CAS No.: 1449117-49-0
VCID: VC3020931
InChI: InChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)/t7-,8+;/m0./s1
SMILES: C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C11H18F3N3O3
Molecular Weight: 297.27 g/mol

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt

CAS No.: 1449117-49-0

Cat. No.: VC3020931

Molecular Formula: C11H18F3N3O3

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt - 1449117-49-0

Specification

CAS No. 1449117-49-0
Molecular Formula C11H18F3N3O3
Molecular Weight 297.27 g/mol
IUPAC Name (3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)/t7-,8+;/m0./s1
Standard InChI Key BLDZZXLJYRVRBB-KZYPOYLOSA-N
Isomeric SMILES C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N.C(=O)(C(F)(F)F)O
SMILES C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O

Introduction

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is a compound of significant interest in chemical and pharmacological research. Its unique molecular structure, characterized by the presence of azetidine and piperidine moieties, contributes to its potential biological activities. This compound is classified under the category of piperidine derivatives, known for their diverse biological effects.

Biological Activity and Potential Applications

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is primarily used in pharmacological research due to its potential biological activities. Derivatives of piperidine and azetidine compounds have shown inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs), which are crucial for various physiological processes.

Biological Activities:

  • Soluble Epoxide Hydrolase Inhibition: Piperidine derivatives can inhibit sEH, impacting cardiovascular health and inflammation.

  • Janus Kinase Inhibition: Azetidine-piperidine derivatives may inhibit JAK activity, relevant for managing autoimmune disorders.

Study Findings:

Compound NameTarget Enzyme/PathwayIC50 Value (nM)Reference
Piperidine Derivative XJAK150
Piperidine Derivative YsEH100

Future Directions:

  • Detailed Mechanism Studies: Investigating the exact pathways and interactions at the molecular level.

  • Preclinical Trials: Exploring its efficacy and safety in animal models before potential human trials.

This compound's potential applications highlight the importance of continued research into piperidine derivatives and their role in advancing pharmacological therapies.

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